molecular formula C13H15N3O B3248546 3-cyclopropyl-1-(4-methoxyphenyl)-1H-pyrazol-5-amine CAS No. 187795-37-5

3-cyclopropyl-1-(4-methoxyphenyl)-1H-pyrazol-5-amine

Cat. No.: B3248546
CAS No.: 187795-37-5
M. Wt: 229.28 g/mol
InChI Key: XLCAVNCSTMDNAP-UHFFFAOYSA-N
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Description

3-Cyclopropyl-1-(4-methoxyphenyl)-1H-pyrazol-5-amine is a pyrazole derivative featuring a cyclopropyl substituent at the 3-position and a 4-methoxyphenyl group at the 1-position. This compound is of interest in medicinal chemistry due to its structural modularity, which allows for tuning of electronic and steric properties. Pyrazole-5-amine scaffolds are widely explored for their biological activities, including kinase inhibition and thrombin antagonism . The cyclopropyl group enhances metabolic stability compared to bulkier substituents like tert-butyl, while the 4-methoxyphenyl moiety contributes to π-π stacking interactions in target binding .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-cyclopropyl-2-(4-methoxyphenyl)pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O/c1-17-11-6-4-10(5-7-11)16-13(14)8-12(15-16)9-2-3-9/h4-9H,2-3,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLCAVNCSTMDNAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=CC(=N2)C3CC3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopropyl-1-(4-methoxyphenyl)-1H-pyrazol-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopropyl hydrazine with 4-methoxyphenyl ketone, followed by cyclization to form the pyrazole ring. The reaction conditions often involve the use of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid, to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Acylation Reactions

This compound undergoes nucleophilic acylation at the primary amine group (-NH₂). A representative reaction involves treatment with 2,4-dichlorobenzoyl chloride under mild conditions:

Reaction Scheme
3 Cyclopropyl 1 4 methoxyphenyl 1H pyrazol 5 amine+2 4 dichlorobenzoyl chlorideEt N CH Cl N 1 4 methoxyphenyl 3 cyclopropyl 1H pyrazol 5 yl 2 4 dichlorobenzamide\text{3 Cyclopropyl 1 4 methoxyphenyl 1H pyrazol 5 amine}+\text{2 4 dichlorobenzoyl chloride}\xrightarrow{\text{Et N CH Cl }}\text{N 1 4 methoxyphenyl 3 cyclopropyl 1H pyrazol 5 yl 2 4 dichlorobenzamide}

Key Data

ParameterValue/DetailsSource
Reagents2,4-Dichlorobenzoyl chloride, Et₃N
SolventDichloromethane
Reaction Time2–3 hours at room temperature
Yield72–85%
Characterization¹H NMR (CDCl₃): δ 10.51 (s, -NH), 7.83 (s, Ar-H), 5.02 (s, -CH₂), 3.85 (s, -OCH₃)

This reaction highlights the amine’s nucleophilic character, enabling the synthesis of amide derivatives for pharmacological applications .

Oxidative Coupling Reactions

The pyrazole ring and amine group participate in copper-catalyzed oxidative dehydrogenative couplings to form azo-linked dimers or polymers:

Mechanistic Pathway

  • Oxidation : tert-Butyl hydroperoxide (TBHP) activates the amine group.

  • Intermolecular Coupling : Two pyrazole-amine units couple via N–N bond formation.

  • Aromatization : Further oxidation yields the aromatic azo product .

Experimental Conditions

ParameterValue/DetailsSource
CatalystCuI (10 mol%)
OxidantTBHP (3 equiv)
SolventAcetonitrile
Temperature80°C
Reaction Time12–24 hours
Yield60–78%

This method provides access to heteroaromatic azo compounds, which are valuable in materials science and catalysis .

Analytical and Mechanistic Insights

  • Acylation : Controlled by the amine’s nucleophilicity and steric effects from the cyclopropyl group.

  • Oxidative Coupling : Dependent on the redox activity of the amine group and the stability of radical intermediates .

This compound’s versatility in forming amides and azo linkages underscores its utility in synthesizing bioactive molecules and functional materials. Further studies are needed to explore its full synthetic potential.

Scientific Research Applications

3-cyclopropyl-1-(4-methoxyphenyl)-1H-pyrazol-5-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-cyclopropyl-1-(4-methoxyphenyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of pyrazole-5-amine derivatives are highly dependent on substituents at the 1- and 3-positions. Key analogues include:

Compound Name 1-Position Substituent 3-Position Substituent Molecular Weight XLogP3 TPSA (Ų) Key Biological Activity Reference
3-Cyclopropyl-1-(4-methoxyphenyl)-1H-pyrazol-5-amine 4-Methoxyphenyl Cyclopropyl 217.24 2.2* 43.8* Under investigation
3-tert-Butyl-1-(4-methoxyphenyl)-1H-pyrazol-5-amine 4-Methoxyphenyl tert-Butyl 268.11 3.1 43.8 p38 MAPK inhibition (IC₅₀: 0.8 µM)
1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine 4-Methoxyphenyl Phenyl 265.32 3.5 43.8 Thrombin inhibition (Ki: 12 nM)
3-(4-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine Methyl 4-Chlorophenyl 207.67 2.8 38.1 Serine protease inhibition

Notes:

  • XLogP3 : Cyclopropyl (2.2) < Chlorophenyl (2.8) < tert-Butyl (3.1) < Phenyl (3.5), reflecting hydrophobicity trends.
  • TPSA : Methoxy-substituted compounds exhibit higher polar surface areas (~43.8 Ų), enhancing solubility compared to chloro analogues (38.1 Ų) .
  • Biological Activity : Bulky tert-butyl groups improve kinase inhibition (e.g., p38 MAPK), while aromatic substituents (phenyl) enhance thrombin affinity .

Physicochemical Properties

  • Solubility : Methoxy-substituted compounds (TPSA ~43.8 Ų) show better aqueous solubility than chloro analogues, critical for oral bioavailability .
  • LogP : Cyclopropyl’s lower hydrophobicity (XLogP3: 2.2) may reduce off-target binding compared to phenyl (3.5) .

Biological Activity

3-Cyclopropyl-1-(4-methoxyphenyl)-1H-pyrazol-5-amine is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a unique structure that may contribute to various pharmacological effects, including antitumor, anti-inflammatory, and antibacterial properties. This article reviews the biological activity of this compound, supported by relevant research findings and data.

  • Chemical Name : this compound
  • CAS Number : 187795-37-5
  • Molecular Formula : C12H14N4O
  • Molecular Weight : 230.26 g/mol

Antitumor Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant antitumor activity. These compounds have been shown to inhibit various cancer cell lines through mechanisms such as:

  • Inhibition of BRAF(V600E) mutations.
  • Targeting receptor tyrosine kinases (RTKs) and other oncogenic pathways.

A study highlighted the structure-activity relationship (SAR) of pyrazole derivatives, revealing that modifications to the pyrazole ring can enhance antitumor efficacy while minimizing toxicity .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound is also noteworthy. Pyrazole derivatives have been reported to inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO). This suggests that this compound could be effective in treating conditions like rheumatoid arthritis and other inflammatory diseases .

Antibacterial and Antifungal Activity

Preliminary studies have demonstrated that this compound possesses antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, it has shown effectiveness similar to known antibiotics in inhibiting bacterial growth . Additionally, its antifungal activity has been evaluated against various phytopathogenic fungi, indicating moderate to high efficacy in inhibiting fungal mycelial growth .

Data Summary

Activity TypeObserved EffectsReference
AntitumorInhibition of BRAF(V600E), RTK pathways
Anti-inflammatoryInhibition of TNF-α and NO production
AntibacterialEffective against S. aureus and E. coli
AntifungalModerate to high efficacy against fungi

Case Studies

  • Antitumor Efficacy : A recent study focused on the synthesis and evaluation of pyrazole derivatives for their antitumor activity. The results indicated that compounds with similar structural features to this compound exhibited potent inhibition of cancer cell proliferation in vitro, particularly in melanoma models .
  • Anti-inflammatory Mechanism : Another investigation into the anti-inflammatory properties revealed that certain pyrazole derivatives could significantly reduce inflammation markers in animal models of induced arthritis, suggesting a promising therapeutic role for this compound in chronic inflammatory diseases .

Q & A

What are the optimal synthetic routes for preparing 3-cyclopropyl-1-(4-methoxyphenyl)-1H-pyrazol-5-amine derivatives?

Basic (Synthesis Optimization)
The compound is synthesized via nucleophilic substitution reactions. A key step involves reacting the amine core with acid chlorides in dry dichloromethane under inert conditions. Triethylamine (3.0 eq) is added as a base to neutralize HCl, and the reaction proceeds at 0–5°C for 10 minutes, followed by stirring at room temperature for 4–5 hours. Purification via silica gel column chromatography (hexane:ethyl acetate, 8:2) yields derivatives with >90% purity . Critical parameters include moisture-free solvents and precise stoichiometry to avoid side reactions.

Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?

Basic (Characterization Techniques)
1H/13C NMR and IR spectroscopy are standard for confirming functional groups (e.g., amine NH stretch at ~3250 cm⁻¹, carbonyl C=O at ~1680 cm⁻¹). Mass spectrometry (ESI) verifies molecular ion peaks. For structural certainty, X-ray crystallography is employed; for example, derivatives like 9a and 9b were confirmed via single-crystal studies, revealing bond angles and spatial arrangements critical for activity .

How is the antimicrobial activity of these derivatives evaluated in primary screening?

Basic (Biological Screening)
Derivatives are tested against bacterial (e.g., E. coli, S. aureus) and fungal strains using agar diffusion or microdilution assays. Minimum inhibitory concentrations (MICs) are determined, with active compounds showing MICs ≤25 µg/mL. Positive controls (e.g., ciprofloxacin) and solvent-only negative controls validate results. Structure-activity trends reveal electron-withdrawing groups (e.g., nitro in 9a) enhance potency .

How do substituent electronic effects modulate antimicrobial efficacy in SAR studies?

Advanced (Structure-Activity Relationships)
Electron-deficient substituents (e.g., 3,5-dinitrobenzamide in 9a) improve activity by increasing electrophilicity, enhancing target binding. Conversely, electron-donating groups (e.g., 3-methoxy in 9b) reduce potency. Hammett σ constants correlate with bioactivity, and molecular docking predicts interactions with microbial enzymes (e.g., dihydrofolate reductase). Meta-substitution is optimal for steric compatibility .

What role does the cyclopropane moiety play in biological activity?

Advanced (Functional Group Impact)
The cyclopropane ring introduces torsional strain, rigidifying the structure and favoring bioactive conformations. This enhances membrane penetration and metabolic stability. Comparative studies with non-cyclopropyl analogues show a 2–3-fold drop in activity, highlighting its role in hydrophobic interactions .

How can contradictions in biological data across studies be resolved?

Advanced (Data Discrepancy Analysis)
Discrepancies often arise from assay variability (e.g., broth vs. agar methods) or impurity artifacts. Reproducibility is ensured by:

  • Standardizing protocols (CLSI guidelines).
  • Re-synthesizing compounds with HPLC purity >95%.
  • Cross-validating with orthogonal assays (e.g., time-kill curves vs. MICs).
    For example, conflicting reports on nitro-substituted derivatives were resolved by controlling redox conditions during testing .

What advanced techniques are used to study the compound’s binding mechanisms?

Advanced (Mechanistic Studies)
Isothermal titration calorimetry (ITC) quantifies binding thermodynamics to targets like DNA gyrase. X-ray co-crystallography of derivatives with enzymes (e.g., M. tuberculosis enoyl-ACP reductase) identifies key hydrogen bonds (e.g., NH···O=C interactions). Synchrotron radiation aids in resolving low-occupancy binding sites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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3-cyclopropyl-1-(4-methoxyphenyl)-1H-pyrazol-5-amine

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